2-Methyl-4,6-diphenylnicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

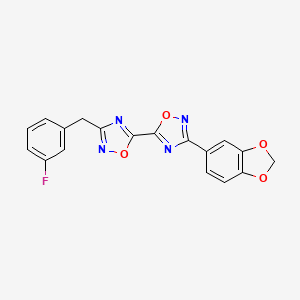

2-Methyl-4,6-diphenylnicotinonitrile, also known as MDPN, is a chemical compound that belongs to the class of nitriles. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. MDPN has gained attention in recent years due to its potential applications in scientific research.

Applications De Recherche Scientifique

Synthesis Methodologies

Oxidation-Based Synthesis : Zolfigol et al. (2017) explored the synthesis of 2-amino-4,6-diphenylnicotinonitrile using HBF4 as an efficient oxidizing promoter catalyst, highlighting a method involving anomeric-based oxidation (ABO). This process was found to be efficient in terms of both yield and selectivity under mild, solvent-free conditions (Zolfigol et al., 2017).

Aqueous Media Preparation : A study by Mansoor et al. (2014) detailed an aqueous synthesis approach for 2-amino-4,6-diphenylnicotinonitriles, using cellulose sulfuric acid as a catalyst. This method offered several advantages including shorter reaction times and simple work-up procedures (Mansoor et al., 2014).

Ultrasound-promoted Synthesis : Safari et al. (2012) demonstrated an ultrasound-promoted method for synthesizing 2-amino-4,6-diphenylnicotinonitriles in water, offering an environmentally friendly approach with excellent yields and functional group tolerance (Safari et al., 2012).

Green Synthesis with Magnetic Nanoparticles : Kheilkordi et al. (2018) utilized SrFe12O19 magnetic nanoparticles for the green synthesis of 2-amino-4,6-diphenylnicotinonitriles. This method was notable for its short reaction times and high yields, as well as the recyclability of the catalyst (Kheilkordi et al., 2018).

Potential Applications

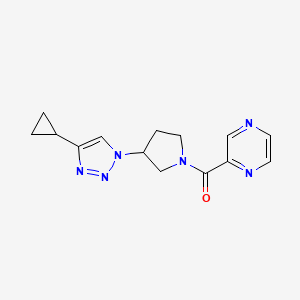

Antimalarial Activity : Saini et al. (2016) synthesized novel quinoline-pyrazolopyridine derivatives involving 2-methyl-4,6-diphenylnicotinonitrile, demonstrating significant antimalarial activity in both in vitro and in vivo studies (Saini et al., 2016).

Application in Alzheimer's Disease Diagnosis : Shoghi-Jadid et al. (2002) utilized a derivative of 2-methyl-4,6-diphenylnicotinonitrile in positron emission tomography for detecting neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients (Shoghi-Jadid et al., 2002).

Chemical and Pharmacological Properties : Popov et al. (2010) studied nitriles containing diphenyl oxide fragment, including 2-methyl-4,6-diphenylnicotinonitrile, for their potential as biologically active substances and ingredients in polyfunctional rubber mixtures (Popov et al., 2010).

Propriétés

IUPAC Name |

2-methyl-4,6-diphenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c1-14-18(13-20)17(15-8-4-2-5-9-15)12-19(21-14)16-10-6-3-7-11-16/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIMBGTWIHWDII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2595497.png)

![3-Propan-2-yl-5-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2595499.png)

![2-amino-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide](/img/structure/B2595500.png)

![3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride](/img/no-structure.png)

![1-[4-[2-[2-(1-Methylpyrazol-4-yl)-2-oxoethyl]pyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2595510.png)

![5-methyl-1-[2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2595515.png)

![2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2595516.png)

![3-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B2595518.png)